![molecular formula C10H9N3O3S B1493273 6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid CAS No. 2098111-61-4](/img/structure/B1493273.png)
6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Overview
Description
6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H9N3O3S and its molecular weight is 251.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
The mode of action of triazole compounds typically involves binding to enzymes and receptors in the body, leading to a variety of biological effects . The exact interaction would depend on the specific structure of the compound and the target it binds to.
Biochemical Pathways
Triazole compounds can affect a wide range of biochemical pathways due to their ability to bind to various enzymes and receptors . The specific pathways affected by “6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid” would depend on its specific targets.
Pharmacokinetics
The pharmacokinetics of triazole compounds can vary widely depending on their specific structures . Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be studied specifically for “this compound”.
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Triazole compounds in general can have a wide range of effects due to their ability to bind to various targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of triazole compounds . The specific effects of these factors on “this compound” would need to be studied.
Properties
IUPAC Name |
6-thiophen-3-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-10(15)9-7-4-16-8(3-13(7)12-11-9)6-1-2-17-5-6/h1-2,5,8H,3-4H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGLCYPJHUENM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C(=O)O)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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